N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.05885500 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
One study detailed the microwave-assisted synthesis and unusual coupling of novel Pyrido[3,2-f][1,4]thiazepines, starting from 3-amino-3-thioxopropanamide and progressing through a series of reactions to produce various substituted derivatives. This method offered better yields in shorter times compared to traditional synthesis methods, demonstrating the compound's utility as a versatile intermediate in organic synthesis (Faty, Youssef, & Youssef, 2011).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of derivatives of thiazolidin-4-ones, thiazolidin-2-ylidene, and related scaffolds. For instance, the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antibacterial and antifungal activities, positioning these compounds as promising candidates for developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013). Another study synthesized and evaluated the antimicrobial activity of (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid and its derivatives, finding that some compounds showed good to moderate activity against tested bacterial strains (Pansare & Shinde, 2015).
Anticancer and Antioxidant Activities
Research into the anticancer activity of 4-thiazolidinones containing benzothiazole moiety found that some derivatives exhibited notable antitumor activity, highlighting the potential of these compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives displayed significant antioxidant activity, further underscoring the therapeutic versatility of these chemical frameworks (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Matrix Metalloproteinase (MMP) Inhibition and Anti-inflammatory Activity
The investigation of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides for their MMP inhibition potential revealed significant anti-inflammatory and potential wound healing effects, with one derivative showing nanomolar level inhibition of MMP-9, a key enzyme involved in tissue damage and inflammation (Incerti et al., 2018).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-2-24-13-5-3-12(4-6-13)11-14-16(23)21(18(25)27-14)9-7-15(22)20-17-19-8-10-26-17/h3-6,11H,2,7-10H2,1H3,(H,19,20,22)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOASKWGVKLGQM-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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